molecular formula C11H12N2O3S B2604359 ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate CAS No. 31898-59-6

ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2604359
CAS No.: 31898-59-6
M. Wt: 252.29
InChI Key: GHIRUMJDKBOSME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-1,3-benzothiazol-2-ylcarbamate
  • 6-Methoxy-benzothiazol-2-yl-carbamic acid ethyl ester
  • Benzothiazole, 2-ethoxycarbonylamino-6-methoxy-

Uniqueness

Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the carbamate linkage enhances its stability and reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(14)13-10-12-8-5-4-7(15-2)6-9(8)17-10/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIRUMJDKBOSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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